
3-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Structural Systematics and Conformational Analyses
The research on the structural systematics of fluoro-N-(pyridyl)benzamides, including a 3 × 3 isomer grid, provides insight into the physicochemical correlations and polymorphism of these compounds. The study reveals that the substitution patterns of fluorine and the pyridine N-atom significantly affect the molecular conformation, with most isomers forming N-H···N hydrogen bonds. Computational modeling aligns with the solid-state conformations for most isomers, highlighting the importance of substituent position on melting point behavior .
Synthesis and Characterization of Benzamide Derivatives
The synthesis and characterization of N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives are reported. These compounds were obtained from a specific fluorinated aniline and characterized using various spectroscopic techniques, contributing to the growing family of fluorinated benzamide compounds .
Fluorinated Benzamide Neuroleptics
The synthesis of fluorinated benzamide neuroleptics is described, with a focus on the radiosynthesis of specific fluoropropyl-substituted benzamides. These compounds were synthesized with high specific activities, indicating their potential use in medical imaging applications such as positron emission tomography (PET) .
X-ray Crystal Structure Analysis
A new crystal of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide has been characterized, with its molecular packing influenced by N-H···O hydrogen bonds. This study contributes to the understanding of the structural properties of fluorinated benzamides .
Isomer Grid Assembly
The assembly of an isomer grid for 4-, 3-, and 2-fluoro-N'-(4-pyridyl)benzamides demonstrates that these isomers are isomorphous and isostructural at the primary hydrogen-bonding level. The study provides detailed insights into the intermolecular interactions and contacts that differentiate the isomers .
Antimicrobial Activity of Fluorinated Compounds
The antimicrobial activity of fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) has been evaluated, with several compounds showing high activity against fungi and Gram-positive microorganisms. This research suggests potential applications for these compounds in antimicrobial treatments .
Microwave-Assisted Fries Rearrangement
An efficient microwave-assisted Fries rearrangement has been developed for the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide. Theoretical studies and crystallographic analysis provide insights into the molecular conformations and intermolecular interactions of the synthesized compounds .
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis Techniques
One key application in scientific research for compounds similar to "3-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide" involves the development of stereoselective synthesis methods. For instance, the stereoselective synthesis of key intermediates for fluoroquinolone antibiotics showcases the relevance of fluoro-containing compounds in creating effective treatments against multidrug-resistant organisms (Lall et al., 2012).
Radiosynthesis for Clinical Imaging
Another significant application is in the radiosynthesis of tracers for clinical imaging, such as [18F]FMISO and [18F]PM-PBB3, which are used in imaging hypoxia and tau pathology, respectively. This highlights the role of fluorinated compounds in enhancing diagnostic imaging techniques (Ohkubo et al., 2021).
Antitumor and Antimicrobial Activities
Fluorinated benzamides and related compounds have been explored for their antimicrobial and antitumor activities. Research into fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) has shown potential in fighting fungi and Gram-positive microorganisms, indicating the importance of fluoro groups in developing new antimicrobial agents (Carmellino et al., 1994).
Fluorescence and Imaging Applications
The synthesis and study of benzamide-based fluorophores for potential biological and organic material applications demonstrate the utility of fluorinated compounds in creating materials with novel photophysical properties. This research paves the way for advancements in bioimaging and materials science (Yamaji et al., 2017).
Antiviral Research
Benzamide-based compounds have also shown remarkable activity against avian influenza virus, highlighting their potential in developing new antiviral drugs. The ability to synthesize novel compounds that can inhibit virus replication is crucial in the fight against emerging viral diseases (Hebishy et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-fluoro-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O/c16-12-4-1-3-11(7-12)15(22)18-8-13-10-21(20-19-13)14-5-2-6-17-9-14/h1-7,9-10H,8H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEUDHXYGLOCNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4Z)-4-[(3,4-Dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2552588.png)
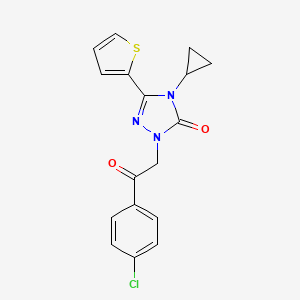

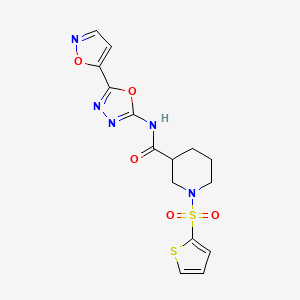
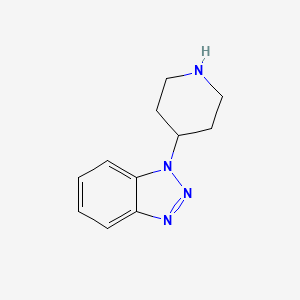
![{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride](/img/no-structure.png)
![2-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2552600.png)

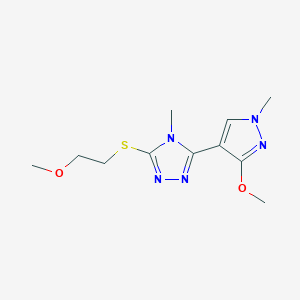
![N-[(2-Oxo-1,3-oxazolidin-4-yl)methyl]prop-2-enamide](/img/structure/B2552605.png)
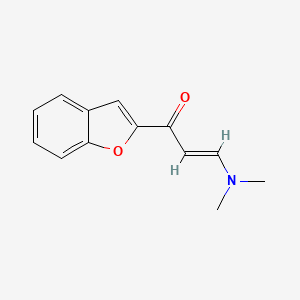
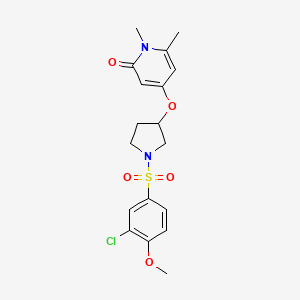
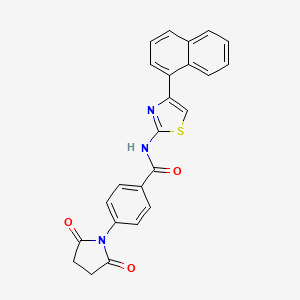
![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2552611.png)